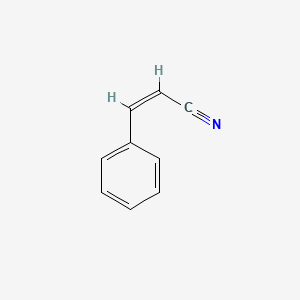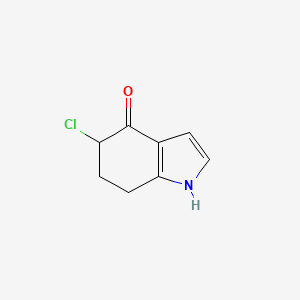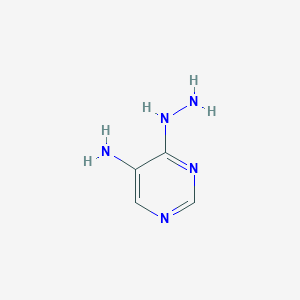
tert-Butyl(S)-3-bromo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(S)-3-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a bromine atom, and a methyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(S)-3-bromo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-methylpropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This approach allows for the formation of tert-butyl esters through a one-pot reaction that involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods
. This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(S)-3-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom in the compound can be replaced by various nucleophiles through SN1 or SN2 mechanisms.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in tert-butyl(S)-3-bromo-2-methylpropanol.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium methoxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields tert-butyl(S)-3-methoxy-2-methylpropanoate, while oxidation with potassium permanganate produces 3-bromo-2-methylpropanoic acid.
Scientific Research Applications
tert-Butyl(S)-3-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It serves as a building block for the synthesis of drug molecules and other biologically active compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl(S)-3-bromo-2-methylpropanoate involves its reactivity as an ester and the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether (MTBE): An organic compound used as a fuel additive to increase octane rating and reduce emissions.
tert-Butyl acetate: Another ester with similar reactivity, used as a solvent and in the production of coatings and adhesives.
Uniqueness
tert-Butyl(S)-3-bromo-2-methylpropanoate is unique due to the presence of both a bromine atom and a tert-butyl group, which impart distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful compound for studying reaction mechanisms and pathways.
Properties
Molecular Formula |
C8H15BrO2 |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
tert-butyl (2S)-3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C8H15BrO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 |
InChI Key |
RRAYORBDRLQTCX-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CBr)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(CBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)

![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)





![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)




![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
